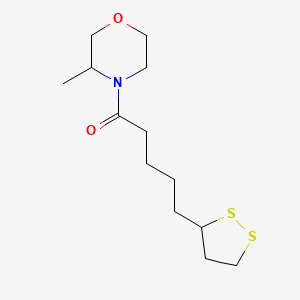![molecular formula C14H12ClNOS B2920037 4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol CAS No. 1232819-41-8](/img/structure/B2920037.png)
4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol” is a chemical compound with the molecular formula C14H12ClNO . It has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da .
Molecular Structure Analysis
The molecular structure of “4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol” is characterized by a double-bond stereo . In a similar compound, the C=N double bond length was found to be 1.286 (3) Å, exhibiting the double-double bond character .Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-Chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol and similar compounds have been studied for their potential as corrosion inhibitors. For instance, Schiff base ligands synthesized from reactions involving hydroxybenzaldehyde with amines have shown significant corrosion inhibition properties on mild steel in acidic environments. These compounds were analyzed using spectroscopic techniques and single-crystal X-ray analysis, revealing their effectiveness as mixed-type inhibitors with high resistance in allowing the flow of electrons across the metal–electrolyte platform. Such findings suggest the potential of 4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol in similar applications (Elemike et al., 2017).
Solvatochromism and Molecular Probes
Compounds similar to 4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol have been studied for their solvatochromic properties, which are changes in color based on solvent polarity. These properties make them suitable for use as molecular probes in investigations of solvent mixtures. For example, nitro-substituted 4-[(phenylmethylene)imino]phenolates demonstrated reversal in solvatochromism and were used to study binary solvent mixtures, indicating potential applications in analytical chemistry and materials science (Nandi et al., 2012).
Biological Activity Studies
4-Chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol and its metal complexes have been examined for their biological activities. Studies involving spectroscopic methods and disc diffusion methods indicated potential antimicrobial properties. Such compounds, after characterization through various spectroscopic techniques, have shown promising results in disc diffusion methods, suggesting potential applications in medicinal chemistry and pharmaceutical research (Palreddy et al., 2015).
Photoluminescence and Optoelectronic Properties
Certain derivatives of 4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol have been researched for their photoluminescence and optoelectronic properties. These studies have revealed the potential use of such compounds in optoelectronic devices due to their unique light emission characteristics upon irradiation by ultraviolet light. This suggests their utility in developing new materials for optoelectronic applications, including light-emitting diodes and sensors (Ashfaq et al., 2022).
Direcciones Futuras
The future directions for research on “4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol” and similar Schiff bases could involve further exploration of their biological activities. The main aim would be the discovery of safe and effective therapeutic agents for the treatment of various conditions, including bacterial infections and cancers .
Propiedades
IUPAC Name |
4-chloro-2-[(3-methylsulfanylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZPPZDUQPTSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)
![4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919961.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2919965.png)
![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)
![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)

![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)
![(2S)-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2919975.png)
![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)